molecular formula C18H14ClN3O5S B2604328 5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-30-4

5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2604328
CAS No.: 330201-30-4
M. Wt: 419.84
InChI Key: MFFMCVIZTHTNQY-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic small molecule featuring a benzamide core linked to a 3,4-dimethoxyphenyl-substituted 1,3-thiazole ring. This structure classifies it among heterocyclic compounds of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. The compound is intended for research applications only and is not for diagnostic or therapeutic use. The design of this compound is based on the known pharmacological relevance of similar molecular scaffolds. Thiazole and benzamide derivatives are frequently investigated for their potential to inhibit key cellular processes in cancer cells. For instance, research on structurally related molecules has demonstrated cytotoxic properties against a range of human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and leukemia (HL-60) cells . The 3,4-dimethoxyphenyl moiety, present in this compound, is a common pharmacophore in drug discovery and is found in molecules that exhibit potent biological activity, sometimes acting as inhibitors of enzymes like focal adhesion kinase (FAK) or through disruption of tubulin polymerization . Furthermore, the chloro and nitro substituents on the benzamide ring are often incorporated to modulate the compound's electronic properties and binding affinity to biological targets. As a research chemical, this benzamide-thiazole hybrid is a valuable tool for scientists exploring the structure-activity relationships (SAR) of heterocyclic compounds. It can be used in in vitro assays to screen for antiproliferative activity, to study mechanisms of action involving kinase inhibition or cell cycle disruption, and in molecular docking simulations to predict target binding . Researchers can utilize this compound to advance the understanding of small molecule interactions in biological systems.

Properties

IUPAC Name

5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c1-26-15-6-3-10(7-16(15)27-2)13-9-28-18(20-13)21-17(23)12-8-11(19)4-5-14(12)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMCVIZTHTNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of 5-amino-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring and nitro group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide would depend on its specific application. In a biological context, it could act by binding to a specific enzyme or receptor, inhibiting its activity. The nitro group could be involved in redox reactions, while the thiazole ring could facilitate binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-2-yl Benzamide Derivatives

2.1.1. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Nitazoxanide Analog)
  • Structure : Features a 5-chlorothiazole ring linked to a 2,4-difluorobenzamide.
  • Activity : Nitazoxanide derivatives inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, making them effective against parasites and anaerobic bacteria .
  • Key Difference : The absence of the 3,4-dimethoxyphenyl group and nitro substitution reduces steric bulk and alters electronic properties compared to the target compound.
2.1.2. N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
  • Structure : Substitutes the thiazole’s position 5 with a 3-chlorobenzyl group and retains the nitrobenzamide moiety.
  • The benzyl group may improve membrane permeability .
  • Key Difference : The 3-chlorobenzyl substitution at thiazole position 5 (vs. position 4 in the target compound) alters spatial orientation and interaction with biological targets.
2.1.3. 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Contains a 4-methoxybenzyl group at thiazole position 5 and a 2-chlorobenzamide.
  • Activity : Methoxy groups enhance solubility and may modulate cytochrome P450 interactions. The chloro substituent influences steric and electronic effects .
  • Key Difference: The para-methoxy substitution (vs.

3,4-Dimethoxyphenyl-Containing Compounds

2.2.1. trans- and cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9)
  • Structure : Dimers with dual 3,4-dimethoxyphenyl groups.
  • Activity : Exhibit cytotoxic effects against A549, MCF7, and HepG2 cell lines (IC₅₀: 2.73–24.14 μM). The dimethoxy groups likely enhance DNA intercalation or topoisomerase inhibition .
  • Key Difference : Lack of a thiazole ring and benzamide moiety shifts the mechanism of action compared to the target compound.
2.2.2. 1-{5-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-fluoropyridin-3-yl)-1,3-thiazol-2-yl}-N-methylmethanamine Hydrochloride
  • Structure : Integrates a 3,4-dimethoxyphenylsulfonyl group into a thiazole scaffold.
  • Activity : Sulfonyl groups improve metabolic stability and binding to enzymatic targets (e.g., kinases). The fluoropyridine moiety may enhance selectivity .
  • Key Difference : The sulfonyl group replaces the nitrobenzamide, altering electronic properties and target affinity.

Nitro-Substituted Benzamide Analogs

2.3.1. 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structure : Similar to the target compound but substitutes 3,4-dimethoxyphenyl with 4-methoxy-3-methylphenyl.
  • The nitro group may act as a prodrug activator under reductive conditions .
  • Key Difference : Methyl substitution reduces methoxy group hydrogen-bonding capacity compared to the target compound.

Data Tables

Table 2: Substituent Effects on Activity

Substituent Position & Group Impact on Activity Example Compound
3,4-Dimethoxyphenyl (thiazole C4) Enhances electron density; potential for π-π stacking and enzyme inhibition Target Compound
Nitro group (benzamide C2) Electron-withdrawing; may act as a redox-active prodrug Nitazoxanide analogs
Chloro (thiazole C5) Increases lipophilicity; may improve membrane permeability N-[5-(3-Chlorobenzyl)...
Sulfonyl (thiazole C5) Improves metabolic stability; enhances target binding 1-{5-[(3,4-Dimethoxyphenyl)...

Biological Activity

The compound 5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a member of the nitrobenzamide family and has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C18H17ClN2O3S
  • Molecular Weight: 376.857 g/mol
  • CAS Number: Not specified in the sources.

Antidiabetic Potential

Recent studies have indicated that compounds similar to This compound exhibit significant antidiabetic properties. For instance, a series of related nitrobenzamide derivatives were tested for their inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.

  • Inhibition Studies:
    • The synthesized compounds showed varying degrees of inhibitory potential with IC50 values ranging from 10.75 to 130.90 μM against α-glucosidase.
    • The most potent compound in this study exhibited an IC50 of 0.90 ± 0.31 μM against α-amylase, outperforming acarbose (IC50 = 5.60 ± 0.30 μM) .
CompoundIC50 (α-glucosidase)IC50 (α-amylase)
Acarbose39.48 ± 0.80 μM5.60 ± 0.30 μM
Compound X (similar structure)10.75 ± 0.52 μM0.90 ± 0.31 μM

The mechanism by which these compounds exert their antidiabetic effects involves:

  • Hydrogen Bonding: Interaction with active site residues of enzymes.
  • Electrostatic and Hydrophobic Interactions: Enhanced binding affinity due to structural modifications .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that the presence of both electron-donating and electron-withdrawing groups on the phenyl ring significantly influences the biological activity. For example:

  • Compounds with methyl or nitro substituents at specific positions showed enhanced inhibitory activity due to optimized electronic interactions within the enzyme's active site .

Case Studies

A notable case study involved the synthesis and evaluation of various nitrobenzamide derivatives, including those similar to This compound :

  • Synthesis: Compounds were synthesized using standard organic chemistry techniques.
  • Biological Testing: In vitro assays demonstrated significant inhibition of α-glucosidase and α-amylase.
  • Results Interpretation: The data suggested that structural modifications could lead to improved pharmacological profiles.

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